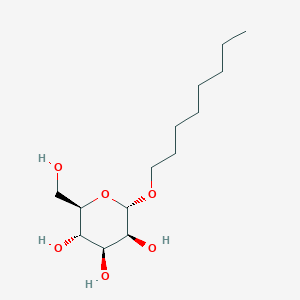

octyl alpha-D-mannopyranoside

説明

Significance in Glycobiology and Carbohydrate Science Research

Glycobiology and carbohydrate science delve into the intricate roles of sugars (glycans) in biological processes. These fields are fundamental to understanding cell-cell recognition, immune responses, and disease pathogenesis. targetmol.comtargetmol.commedchemexpress.eu Octyl alpha-D-mannopyranoside and its derivatives serve as crucial biochemical reagents in this area of study. targetmol.comtargetmol.commedchemexpress.eu

Researchers utilize these compounds as synthetic substrates and standards to investigate the biosynthesis of complex carbohydrates like N-linked glycoproteins. nih.gov For instance, derivatives of this compound have been synthesized to serve as enzyme substrates and reference standards in studies on the biosynthesis of phosphorylated N-linked glycoproteins in organisms like Dictyostelium discoideum. nih.gov Furthermore, these compounds are instrumental in studying carbohydrate-lectin interactions, which are pivotal in many biological recognition events. capes.gov.br The synthesis of neoglycoconjugates, where a carbohydrate moiety is linked to a protein or lipid, often employs derivatives of this compound to explore these interactions. capes.gov.brtandfonline.com

Role as an Alkyl Glycoside in Biochemical and Biophysical Investigations

As an alkyl glycoside, this compound is classified as a non-ionic surfactant. bocsci.comchemsynlab.comwikipedia.org This property is paramount in its application for the solubilization, purification, and stabilization of membrane proteins and glycoproteins. bocsci.com Many proteins, particularly those embedded in cell membranes, are notoriously difficult to study in their native state. The amphipathic nature of this compound allows it to form micelles that can extract these proteins from the lipid bilayer while often preserving their structural integrity and function. bocsci.commedchemexpress.com

The critical micelle concentration (CMC) is a key parameter for any surfactant. It is the concentration at which individual surfactant molecules begin to aggregate into micelles. For this compound, the CMC has been a subject of study, with diffusion NMR spectroscopy being one of the methods used for its determination. rsc.orgresearchgate.net Understanding the CMC is crucial for optimizing conditions for membrane protein research. rsc.org

Overview of Research Utility Beyond Basic Characterization

The utility of this compound extends beyond its basic role as a surfactant. It has been employed in more specialized research applications, including:

Enzyme Assays: It serves as a substrate or acceptor molecule in various enzymatic assays. For example, it has been used to assay the activity of N-acetylglucosaminyltransferase-I, a key enzyme in the glycosylation pathway. nih.gov It also acts as a primer for β-1,2-mannosyltransferases in parasites like Leishmania, facilitating the study of mannogen biosynthesis, a pathway essential for the parasite's survival. researchgate.netplos.org

Inhibitor Screening: By acting as a substrate in enzyme assays, it enables the screening of potential inhibitors for these enzymes, which could be developed into new therapeutic agents. plos.org

Liposome and Nanoparticle Formulation: Derivatives of this compound have been used in the preparation of liposomes and other nanoparticles. capes.gov.brmedipol.edu.tr These structures can be used for drug delivery, vaccine development, and as models for studying biological membranes. capes.gov.brmedipol.edu.trnih.gov

Mycobacterial Research: In the study of mycobacteria, which are responsible for diseases like tuberculosis, synthetic oligomers of octyl mannopyranoside are used to probe the biosynthesis of the complex cell wall component, lipoarabinomannan. nih.gov

The versatility of this compound and its derivatives makes them indispensable tools in the ongoing exploration of complex biological systems.

特性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-DGTMBMJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Approaches

Chemical synthesis remains a cornerstone for the production of octyl α-D-mannopyranoside, allowing for a high degree of control over the molecular architecture.

The formation of the glycosidic linkage between the mannose sugar and the octyl aglycone is the critical step in the synthesis. Several classical and modern methods are employed to achieve this transformation.

Fischer Glycosylation: This is a straightforward method that involves reacting a monosaccharide with an alcohol (in this case, octanol) in the presence of a strong acid catalyst. d-nb.inforesearchgate.net However, this approach often results in a mixture of anomers (α and β) and requires significant purification. researchgate.net

Koenigs-Knorr Method: A more controlled approach, the Koenigs-Knorr method, typically uses a per-acylated glycosyl halide (like acetobromomannose) as the glycosyl donor. d-nb.inforesearchgate.net The reaction is promoted by heavy metal salts, such as silver or mercury salts. This method offers better stereocontrol compared to the Fischer glycosylation.

Trichloroacetimidate Method: This modern glycosylation technique is highly efficient for forming glycosidic bonds. acs.org It involves activating a glycosyl trichloroacetimidate donor with a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). capes.gov.br The method is known for its high yields and stereoselectivity. acs.org For instance, the synthesis of 4-methylumbellifer-7-yl-α-D-mannopyranoside has been successfully achieved using this methodology. acs.org

Thioglycoside Activation: Thioglycosides are stable glycosyl donors that can be activated under specific conditions to form glycosidic bonds. Activation with reagents like benzenesulfenyl triflate at low temperatures can generate an α-mannosyl triflate intermediate, which then reacts with an acceptor alcohol to form the α-mannoside. acs.org

Dehydrative Glycosidation: This method utilizes a 1-hydroxy sugar as the glycosyl donor and a catalyst, such as bismuth(III) triflate, to directly form the O-glycosidic linkage through a dehydration reaction. clockss.org The reaction can be influenced by catalyst concentration and temperature to control the yield of the desired glycoside versus self-condensation products. clockss.org

The hydroxyl groups of mannose exhibit different reactivities, which can be exploited for regioselective modifications. However, to achieve specific transformations, a robust protecting group strategy is essential. wiley-vch.de Protecting groups are used to temporarily mask hydroxyl groups, preventing them from reacting while other parts of the molecule are modified. harvard.edu

Key strategies include:

Acetal Protection: Benzylidene acetals are commonly used to protect the C4 and C6 hydroxyl groups of mannose. nih.gov The formation of a 4,6-O-benzylidene acetal can significantly influence the stereochemical outcome of glycosylation reactions, often favoring the formation of β-mannopyranosides. nih.gov Similarly, isopropylidene groups (acetonides) can be used to protect vicinal cis-diols, such as the 2,3-hydroxyls in α-D-mannopyranosides. mdpi.com

Silyl Ethers: Bulky silyl ethers, like tert-butyldimethylsilyl (TBDMS) or di-tert-butylsilylidene, are used for the selective protection of primary hydroxyls or for creating cyclic protection on diols. wiley-vch.de

Ether Protection: Benzyl ethers are widely used as "permanent" protecting groups because of their stability to a wide range of reaction conditions. wiley-vch.de In contrast, groups like the 2-naphthylmethyl (NAP) ether can be selectively cleaved under specific conditions, allowing for divergent synthesis strategies. rsc.org

The choice of protecting group can influence the reactivity of the glycosyl donor; electron-withdrawing groups like acyl esters (e.g., acetyl, benzoyl) deactivate the donor, while electron-donating groups like benzyl ethers enhance its reactivity. wiley-vch.de

Table 1: Common Protecting Groups in Mannopyranoside Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Notes |

|---|---|---|---|

| Acetyl | Ac | Basic hydrolysis (e.g., NaOMe/MeOH) | Electron-withdrawing, can participate in neighboring group reactions. acs.org |

| Benzoyl | Bz | Basic hydrolysis (e.g., NaOMe/MeOH) | Electron-withdrawing, can influence stereoselectivity. frontiersin.org |

| Benzyl | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C) | Electron-donating, stable to acid and base. wiley-vch.de |

| Benzylidene acetal | Acidic hydrolysis | Protects C4 and C6 hydroxyls. nih.gov | |

| Isopropylidene (Acetonide) | Acidic hydrolysis | Protects cis-diols like C2 and C3. mdpi.com | |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) | Bulky group often used for primary hydroxyls. acs.org |

| 2-Naphthylmethyl | NAP | Oxidative cleavage or HF/pyridine | Allows for selective deprotection in the presence of other ethers. rsc.org |

The stereoselective synthesis of either the α- or β-anomer of octyl mannopyranoside is a significant challenge in carbohydrate chemistry. The outcome is highly dependent on the glycosyl donor, protecting groups, and reaction conditions.

Synthesis of α-Anomers: The formation of the α-glycosidic linkage is often favored under thermodynamic control or when there is no participating group at the C2 position. acs.org For example, using mannosyl donors with non-participating protecting groups (like benzyl ethers) at C2 and activating with reagents like benzenesulfenyl triflate can lead to highly diastereoselective α-mannopyranosylation. acs.org

Synthesis of β-Anomers: The synthesis of β-mannosides is notoriously difficult due to the axial orientation of the C2 hydroxyl group, which disfavors SN2-type inversion at the anomeric center. Strategies to overcome this include:

The 4,6-O-Benzylidene Acetal Method: The presence of a 4,6-O-benzylidene acetal on the mannosyl donor can promote the formation of the β-anomer. nih.gov

Intramolecular Aglycone Delivery: This strategy involves tethering the aglycone (or a precursor) to the glycosyl donor, typically at the C2 position. Subsequent activation leads to an intramolecular cyclization that delivers the aglycone to the anomeric center from the β-face with high stereoselectivity. cdnsciencepub.com

1-O-Alkylation: The β-mannosidic linkage can be formed by the 1-O-alkylation of a 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose mixture with octyl iodide. nih.gov

The anomeric configuration significantly impacts the supramolecular properties of the resulting glycoside, as seen in studies comparing the micelle formation of octyl α- and β-glycosides. rsc.org

Octyl α-D-mannopyranoside itself serves as a crucial starting material, or building block, for the synthesis of more complex glycoconjugates and oligosaccharides. mdpi.comacs.org For example, it has been converted into an acetylated 6-O-tosyl derivative, which was then transformed into an azido building block. acs.org This azido derivative can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create triazole-linked oligomannosides. acs.org

Furthermore, regioselective protection of octyl α-D-mannopyranoside allows for its use as a glycosyl acceptor. For instance, unprotected mannosides can be used in regioselective glycosylation reactions with a suitable donor to synthesize branched trisaccharides, which are core structures of N-linked glycans. capes.gov.br These derivatives are essential for preparing neoglycoconjugates, such as fluorescently labeled probes for studying carbohydrate-lectin interactions or neoglycolipids for liposome preparation. capes.gov.br

Preparation of Isomeric Forms (e.g., alpha vs. beta anomers)

Chemoenzymatic Synthesis Protocols

Chemoenzymatic methods combine the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov

Glycoside hydrolases (glycosidases), which naturally cleave glycosidic bonds, can be used for synthesis under specific conditions. d-nb.inforesearchgate.net The synthesis can proceed via two main pathways: reverse hydrolysis or transglycosylation.

Reverse Hydrolysis: In this thermodynamically controlled process, the enzyme catalyzes the direct condensation of a monosaccharide with an alcohol. researchgate.net This typically requires a high concentration of substrates and low water activity to shift the equilibrium towards synthesis. d-nb.info

Transglycosylation: This is a kinetically controlled process where the enzyme transfers a glycosyl moiety from an activated donor substrate (e.g., a disaccharide or an aryl glycoside) to an acceptor molecule (the alcohol). researchgate.netresearchgate.net Transglycosylation often gives higher yields than reverse hydrolysis. researchgate.net For example, β-galactosidases have been shown to have strong transglycosylation activity for synthesizing various alkyl glycosides. jst.go.jp Similarly, β-mannosidases can be used for the synthesis of β-mannosides. mdpi.com

The efficiency of enzymatic synthesis is affected by several parameters, including the source of the enzyme, water activity, pH, temperature, and the nature of the glycosyl donor and acceptor. d-nb.inforesearchgate.net To improve yields and facilitate product separation, these reactions are sometimes performed in two-phase solvent systems (e.g., water-alcohol). nih.gov

Table 2: Enzymatic Approaches for Alkyl Glycoside Synthesis

| Enzymatic Approach | Control | Glycosyl Donor | Key Features |

|---|---|---|---|

| Reverse Hydrolysis | Thermodynamic | Monosaccharide | High substrate concentration needed; equilibrium-driven. researchgate.net |

| Transglycosylation | Kinetic | Activated Glycoside (e.g., aryl glycoside, disaccharide) | Generally higher yields; risk of product hydrolysis. researchgate.netnih.gov |

| Glycosynthase Catalysis | Kinetic | Glycosyl Fluoride | Uses a mutated, catalytically inactive glycosidase. d-nb.info |

Biocatalytic Routes for Octyl Mannopyranoside Esters and Other Derivatives

The enzymatic synthesis of sugar esters, including those of octyl alpha-D-mannopyranoside, typically employs lipases as biocatalysts. These enzymes, particularly when immobilized, can function effectively in non-aqueous media, driving the equilibrium of the reaction towards esterification rather than hydrolysis. The choice of enzyme, acyl donor, and reaction solvent are critical factors that influence the yield and regioselectivity of the acylation.

Lipase B from Candida antarctica (CALB), often used in its immobilized form as Novozym 435, is a widely utilized and robust biocatalyst for the acylation of sugars. mdpi.comresearchgate.net Its high efficiency and broad substrate specificity make it a suitable candidate for catalyzing the esterification of this compound with various fatty acids. The enzymatic approach offers a significant advantage by often proceeding with high regioselectivity, preferentially acylating the primary hydroxyl group at the C-6 position of the mannose ring due to lower steric hindrance. nih.gov

For instance, studies on the enzymatic acylation of the closely related compound, methyl α-D-mannopyranoside, have demonstrated the high regioselectivity of these reactions. In one such study, direct unimolar lauroylation using lipase catalysis resulted in the formation of methyl 6-O-lauroyl-α-D-mannopyranoside with a 59% yield, showcasing the enzyme's preference for the C-6 position. capes.gov.br Further derivatization of this monoester allowed for the synthesis of a variety of 2,3,4-tri-O-acylates. capes.gov.br

The general reaction scheme for the lipase-catalyzed synthesis of an octyl mannopyranoside ester involves the reaction of this compound with an acyl donor, such as a fatty acid or its vinyl ester, in an organic solvent with an immobilized lipase. The use of vinyl esters as acyl donors can make the reaction irreversible, often leading to higher product yields.

While direct enzymatic synthesis of this compound esters is a primary biocatalytic route, other derivatives can also be accessed. For example, enzymatic hydrolysis of peracetylated mannopyranosides can be used to achieve regioselective deprotection, yielding valuable building blocks with a single free hydroxyl group for further modification. nih.govresearchgate.net Studies using Candida rugosa lipase have shown high selectivity for the hydrolysis of the acetyl group at the C-6 position of various peracetylated D-mannopyranoses. nih.govresearchgate.net

Optimization of Chemoenzymatic Reaction Conditions

The efficiency of the biocatalytic synthesis of octyl mannopyranoside esters is highly dependent on the optimization of several key reaction parameters. These include the choice of solvent, enzyme concentration, the molar ratio of reactants, and temperature.

Solvent Selection: The reaction medium is a crucial factor, as it must solubilize the hydrophilic carbohydrate and the hydrophobic acyl donor to some extent, without denaturing the enzyme. A study on the synthesis of glucose fatty acid esters using immobilized Candida antarctica lipase found that a mixture of tert-butanol and pyridine (55:45 v/v) significantly increased the reaction rate compared to tert-butanol alone. researchgate.net For the synthesis of octyl formate, another ester utilizing an octyl group, various solvents were tested, with 1,2-dichloroethane providing the highest conversion rate with Novozym 435. nih.gov The hydrophobicity of the solvent, often quantified by its logP value, plays a significant role, with non-polar solvents generally being more suitable for esterification reactions catalyzed by CALB. scielo.br

Enzyme Concentration: The amount of biocatalyst used directly impacts the reaction rate. In the enzymatic synthesis of octyl formate, increasing the concentration of Novozym 435 from 5 g/L to 15 g/L led to a substantial increase in product conversion. nih.gov This trend is generally observed in enzyme-catalyzed reactions up to a certain point, after which the increase in reaction rate may level off.

Molar Ratio of Reactants: The stoichiometry of the this compound and the acyl donor is another critical parameter to optimize. An excess of one reactant can be used to drive the reaction towards completion. For the synthesis of octyl formate, a molar ratio of formic acid to octanol of 1:7 was found to be optimal, yielding the highest conversion. nih.gov In the case of glucose ester synthesis, the conversion rate increased with a higher concentration of glucose. mdpi.com

The following tables, based on data from closely related enzymatic reactions, illustrate the effect of these parameters on product conversion.

Table 1:mdpi.com| Entry | Enzyme | Substrate | Molar Ratio (FAMEs:Glucose) | Conversion (%) |

|---|---|---|---|---|

| 1 | C. antarctica lipase | FAMEs | 1:1 | 60 |

| 2 | C. antarctica lipase | FAMEs | 1:3 | 100 |

| 3 | C. rugosa lipase | FAMEs | 1:1 | 15 |

| 4 | C. rugosa lipase | FAMEs | 1:3 | 25 |

| Parameter | Condition | Conversion (%) |

|---|---|---|

| Temperature (°C) | 20 | 77.10 |

| 30 | 80.71 | |

| 40 | 81.96 | |

| 50 | 78.71 | |

| Molar Ratio (Formic Acid:Octanol) | 1:1 | 70.55 |

| 1:3 | 76.17 | |

| 1:7 | 80.71 | |

| 1:9 | 78.60 | |

| Solvent | n-hexane | 80.71 |

| Toluene | 83.42 | |

| 1,2-dichloroethane | 96.51 |

Molecular and Supramolecular Behavior in Aqueous and Lipid Environments

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to investigate the properties of octyl α-D-mannopyranoside at an atomic level. These methods offer insights into the molecule's conformational preferences, interactions with its surroundings, and the fundamental principles governing its self-assembly.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) has been employed to investigate the conformational landscape of octyl α-D-mannopyranoside. These studies reveal the influence of the anomeric configuration (α versus β) and the orientation of hydroxyl groups on the molecule's stability and geometry.

Table 1: Comparison of Theoretical Methods Used in Conformational Analysis

| Computational Method | Basis Set | Key Findings for Mannosides | Reference |

| Density Functional Theory (DFT) | B3LYP/6-31G | Investigated the effect of anomeric configuration on intramolecular interactions and stability of n-octyl-α/β-D-mannopyranoside. | rsc.org |

| Density Functional Theory (DFT) | B3LYP/6-311++G** | Optimized 35 conformations of α- and β-D-mannopyranose, showing little energetic difference between anomers in vacuo for the 4C1 chair. |

Molecular Dynamics (MD) Simulations of Solvation and Aggregation

While specific molecular dynamics (MD) simulations focusing solely on the solvation and aggregation of octyl α-D-mannopyranoside are not extensively reported in the reviewed literature, studies on closely related alkyl glycosides, such as octyl β-D-glucopyranoside, provide valuable insights into the expected behavior. These simulations can model the dynamic interactions of the surfactant with water molecules and the process of micelle formation.

All-atom MD simulations of octyl β-D-glucopyranoside in explicit solvent have been performed to characterize the structural behavior of its aggregates. researchgate.net These simulations reveal that the micelles are generally non-spherical, often adopting a prolate ellipsoid shape, even near the critical micelle concentration. researchgate.net The simulations also show that the hydroxyl groups of the sugar headgroups are oriented towards the aqueous phase, forming hydrogen bonds with water molecules and effectively hydrating the micelle surface. researchgate.net

Furthermore, MD simulations have been used to explore the dynamic properties of octyl glucoside micelles. acs.org These studies show shape fluctuations on the picosecond timescale, while the rotation of the lipid and its diffusion within the micelle occur on the nanosecond timescale. acs.org The process of self-assembly, with dispersed monomers aggregating to form micelles, has also been demonstrated on the nanosecond timescale. acs.org It is reasonable to infer that octyl α-D-mannopyranoside would exhibit similar dynamic behavior, with the specifics of the headgroup's stereochemistry influencing the precise dynamics and shape of the resulting micelles. A web-based tool, Micelle Maker, has been developed to generate equilibrated micelle models for use in MD simulations, and it includes parameters for glycolipids with α-monomers, which are noted to form more spherical micelles compared to their β-counterparts. nih.gov

Analysis of Intramolecular Hydrogen Bonding Networks and Stability (e.g., AIM, NBO)

The stability of different conformers of octyl α-D-mannopyranoside is significantly influenced by intramolecular hydrogen bonding. The Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are powerful computational tools used to characterize these non-covalent interactions.

AIM analysis has been applied to study the intramolecular hydrogen bonds in both α- and β-anomers of n-octyl-D-mannopyranoside. rsc.orgtandfonline.com These studies have quantified the strength of these bonds by analyzing the electron density at the bond critical points. rsc.orgtandfonline.com The results indicate that while the α-anomer possesses one intramolecular hydrogen bond, the β-anomer can form two, which contributes to the anomalous stability of the latter in self-assembly phenomena. rsc.orgtandfonline.com

NBO analysis complements AIM by providing information on bond orders and effective non-bonding interactions. rsc.orgtandfonline.com For n-octyl-α/β-D-mannopyranoside, NBO analysis has been used to determine the stabilization energies associated with the intramolecular hydrogen bonds. tandfonline.com These computational results are crucial for understanding the structure-property relationships that govern the behavior of these molecules in both biological and materials science contexts.

Table 2: Key Findings from AIM and NBO Analyses of n-Octyl-α/β-D-mannopyranoside

| Analysis Method | Key Findings | Reference |

| Atoms in Molecules (AIM) | Quantified the strength of intramolecular hydrogen bonds, showing that the β-anomer has more hydrogen bonds than the α-anomer. | rsc.orgtandfonline.com |

| Natural Bond Orbital (NBO) | Determined the stabilization energies associated with intramolecular hydrogen bonds, providing further insight into the stability of different anomers. | rsc.orgtandfonline.com |

Computational Prediction of Self-Assembly Characteristics

Computational methods can be used to predict the self-assembly characteristics of surfactants like octyl α-D-mannopyranoside. These predictions are often based on the molecule's intrinsic properties, such as its dipole moment and its propensity for hydrogen bonding, which are calculated using methods like DFT.

DFT calculations have shown that the dipole moment of the β-anomer of related furanosides is higher than that of the α-anomer, indicating a higher polarity. This difference in dipole moment is related to the molecule's electrophilicity and influences its behavior in self-assembly and its liquid crystalline properties. While this specific study was on furanosides, the principle that the anomeric configuration affects the electronic properties and thus the self-assembly behavior is directly applicable to pyranosides like octyl α-D-mannopyranoside.

The molecular electrostatic potential (MEP) is another computed property that provides insight into self-assembly. For similar xylolipids, MEP calculations have demonstrated the amphoteric nature of the sugar headgroup, which is implicated in the heterogeneity of lipid self-assembly. tandfonline.com The combination of a hydrophilic headgroup and a hydrophobic tail, a key feature of octyl α-D-mannopyranoside, is the primary driver for its self-assembly into ordered structures in aqueous environments.

Micellar and Supramolecular Assembly Characterization

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), octyl α-D-mannopyranoside molecules spontaneously assemble into micelles. The characterization of these supramolecular structures is crucial for understanding their function in various applications.

Formation and Structural Dynamics of Detergent Micelles

The formation of micelles by octyl α-D-mannopyranoside is a dynamic equilibrium process. The CMC is a key parameter that defines the onset of micellization. Isothermal titration calorimetry (ITC) and diffusion NMR studies have been used to determine the CMC and thermodynamic parameters of micelle formation for a series of octyl glycosides, including the α-mannoside. rsc.org

Diffusion NMR spectroscopy provides information on the size and dynamics of the micelles. For octyl α-D-mannopyranoside, concentration-dependent diffusion coefficient measurements show a clear transition from the monomeric to the micellar state. rsc.orgresearchgate.net The equilibrium between the monomeric and micellar forms is fast on the NMR timescale, as evidenced by the observation of only one diffusing species. rsc.org

The thermodynamic parameters of demicellization, including the standard Gibbs free energy (ΔG°demic), enthalpy (ΔH°demic), and entropy (TΔS°demic), have been determined from ITC data. For octyl α-D-mannopyranoside, these values provide insight into the driving forces of micelle formation.

Table 3: Thermodynamic Parameters of Demicellization for Octyl α-D-mannopyranoside Homo-micelles at 298 K

| Parameter | Value | Reference |

| cmc [mM] | 10.9 ± 0.1 | rsc.org |

| ΔG°demic [kJ mol-1] | 17.0 ± 0.0 | rsc.org |

| ΔH°demic [kJ mol-1] | 18.2 ± 0.4 | rsc.org |

| TΔS°demic [kJ mol-1] | 1.2 ± 0.4 | rsc.org |

Detergent micelles are highly dynamic structures where individual detergent monomers are in constant and rapid exchange with free monomers in the solution. ttuhsc.edu While specific structural dynamics studies for octyl α-D-mannopyranoside micelles are limited, insights can be drawn from studies on similar detergents. Molecular dynamics simulations of octyl glucoside micelles have shown that the shape of the micelles can change on a timescale of tens to hundreds of picoseconds. acs.org

Interaction with Lipid Bilayers and Membrane Solubilization Mechanisms

The interaction of octyl α-D-mannopyranoside with lipid bilayers follows a multi-step process that is dependent on the detergent's concentration relative to its critical micelle concentration (CMC). The CMC of octyl α-D-mannopyranoside has been determined to be 10.9 mM. rsc.orgresearchgate.net

At concentrations below the CMC, individual detergent molecules, or monomers, partition into the lipid bilayer. This insertion disrupts the ordered packing of the lipid acyl chains, leading to an increase in the fluidity and permeability of the membrane. This initial stage does not typically cause the complete disintegration of the bilayer structure but rather a perturbation of its physical properties.

As the concentration of octyl α-D-mannopyranoside approaches and exceeds the CMC, the process of solubilization begins. The detergent molecules aggregate within the bilayer, leading to the formation of mixed micelles composed of both lipid and detergent molecules. This process can be observed experimentally by an increase in the turbidity of a liposome suspension as the detergent is added, which occurs before the complete clarification of the solution that signifies full solubilization. The solubilization process is generally considered to be complete when the lipid bilayer is fully disintegrated into these mixed micelles. The general mechanism for non-ionic detergents suggests that at higher concentrations, they can cause the complete and immediate desorption of the entire bilayer. rsc.org

The specific characteristics of the headgroup, in this case, the α-D-mannopyranoside moiety, can influence the detergent's interaction with the lipid bilayer. The stereochemistry of the sugar headgroup, including the anomeric configuration (α versus β), can affect the packing of the detergent molecules within the membrane and the subsequent formation of mixed micelles.

Table 1: Physicochemical Properties of Octyl α-D-Mannopyranoside

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | 10.9 mM | rsc.orgresearchgate.net |

Formation and Stability of Protein-Detergent Complexes

Octyl α-D-mannopyranoside is utilized in the solubilization and purification of membrane proteins by forming protein-detergent complexes. bocsci.com In this process, the detergent's hydrophobic tails interact with the transmembrane domains of the protein, effectively replacing the native lipid bilayer and rendering the protein soluble in aqueous solutions. The hydrophilic headgroups of the detergent molecules then face the aqueous environment, shielding the hydrophobic regions of the protein.

The stability of these protein-detergent complexes is a critical factor for maintaining the native structure and function of the solubilized protein. The choice of detergent is crucial, as an inappropriate detergent can lead to protein denaturation and aggregation. Non-ionic detergents like octyl α-D-mannopyranoside are generally considered mild and are often used to preserve the protein's activity.

A specific application of octyl α-D-mannopyranoside has been demonstrated in the study of β-1,2-mannosyltransferases from Leishmania mexicana. In this system, octyl α-D-mannopyranoside acts as a primer for the synthesis of short mannogen oligomers. plos.org The enzyme utilizes this detergent molecule as a substrate, indicating a direct and functional interaction. Kinetic analysis of this interaction has provided values for the Michaelis constant (KM) and the maximum velocity (Vmax), which quantify the affinity and catalytic efficiency of the enzyme for the detergent. plos.org

Furthermore, the interaction of octyl α-D-mannopyranoside with the FimH adhesin from E. coli has been characterized. This protein specifically binds to mannose-containing structures, and octyl α-D-mannopyranoside has been shown to bind to FimH with a high affinity, as indicated by its dissociation constant (Kd). mdpi.com This highlights the specific recognition of the mannose headgroup by the protein.

While detailed studies on the long-term stability of a wide range of protein-octyl α-D-mannopyranoside complexes are not extensively documented in the literature, the successful use of this detergent in functional assays and binding studies suggests that it can form stable complexes that preserve the protein's native conformation. The stability of such complexes can be influenced by factors such as temperature, pH, and the presence of co-factors or lipids.

Table 2: Protein Interaction Parameters for Octyl α-D-Mannopyranoside

| Protein | Parameter | Value | Reference |

|---|---|---|---|

| Leishmania mexicana β-1,2-mannosyltransferases | KM | 4.3 mM | plos.org |

| Leishmania mexicana β-1,2-mannosyltransferases | Vmax | 2.3 µM s−1 | plos.org |

| E. coli FimH Adhesin | Kd | 21 nM | mdpi.com |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Detailed Structural Analysis

Spectroscopic methods are fundamental to the elucidation of the molecular architecture of octyl α-D-mannopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of octyl α-D-mannopyranoside and its derivatives. doi.orgbeilstein-journals.org In ¹H NMR, the anomeric proton signal is a key diagnostic peak. For instance, in a study of newly synthesized 1,2,3-triazolo-linked octyl (1→6)-α-d-oligomannosides, the anomeric proton (H-1) of the octyl α-D-mannopyranoside reference compound appeared as a doublet at approximately 5.00 ppm. acs.org Further analysis using techniques like COSY (Correlation Spectroscopy) helps in assigning the full proton spectrum by revealing proton-proton coupling networks. researchgate.net

¹³C NMR provides complementary information on the carbon skeleton. The anomeric carbon (C-1) of octyl α-D-mannopyranoside typically resonates at around 99.9 ppm. acs.org The chemical shifts of other carbon atoms, such as those in the octyl chain and the pyranose ring, provide further structural confirmation. doi.org Diffusion NMR spectroscopy has also been employed to study the concentration-dependent diffusion coefficients of micelles formed by octyl α-D-mannopyranoside, providing insights into their transition from monomeric to micellar states. researchgate.netrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of octyl α-D-mannopyranoside will show characteristic absorption bands for hydroxyl (O-H) groups, typically as a broad band, and C-H stretching vibrations from the octyl chain and the pyranose ring. doi.orgchemicalbook.comresearchgate.net In the synthesis of derivatives, the appearance of new bands, such as a carbonyl (C=O) stretch around 1738 cm⁻¹, can confirm the addition of acyl groups. doi.org

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of octyl α-D-mannopyranoside and its derivatives. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for analyzing non-volatile and thermally labile compounds like glycosides. acs.orgresearchgate.netresearchgate.netmdpi.com It can be used to confirm the mass of the parent compound and to identify products of enzymatic reactions, such as the addition of further mannose residues. researchgate.netmdpi.comrsc.orgrsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. acs.orgmdpi.com

Chromatographic and Electrophoretic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of octyl α-D-mannopyranoside and its reaction products.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a rapid and efficient method for separating and identifying octyl α-D-mannopyranoside and its mannosylated products. oup.com In studies of mannosyltransferase activity, HPTLC is used to separate the unreacted octyl α-D-mannopyranoside acceptor from the radiolabeled mannosylated products. oup.complos.org The separated compounds can be visualized and quantified using techniques like a linear analyzer TLC-scanner. oup.com

Gel Filtration Chromatography: Gel filtration chromatography, also known as size-exclusion chromatography, is a technique used to separate molecules based on their size. It can be used in the purification of proteins that have been solubilized using octyl α-D-mannopyranoside, as the detergent micelles can be separated from the larger protein molecules. chemsynlab.com

Microscopic Imaging Techniques for Supramolecular Assemblies and Membrane Interactions

Microscopic techniques provide visual evidence of the supramolecular structures formed by octyl α-D-mannopyranoside and its interactions with other molecules, such as proteins and membranes.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize surfaces at the nanoscale. acs.orgmdpi.comresearchgate.net It has been used to image self-assembled monolayers (SAMs) containing a thiolated derivative of octyl α-D-mannopyranoside on gold surfaces. nih.govacs.orguni-kiel.de AFM can also be used to visualize the binding of proteins, such as the lectin Concanavalin A, to these mannoside-functionalized surfaces, providing direct evidence of the interaction. nih.govresearchgate.netrsc.orgnih.gov These studies are crucial for understanding how octyl α-D-mannopyranoside can be used to create biocompatible surfaces that can specifically interact with biological targets. acs.org

Thermogravimetric Analysis (TGA) for Characterization of Modified Surfaces and Biomolecular Interactions

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature.

Thermogravimetric Analysis (TGA): TGA is used to assess the loading of thiolated derivatives of octyl α-D-mannopyranoside onto surfaces like nanoporous gold. nih.govrsc.orgnih.govu-picardie.fruni-regensburg.de By heating the modified material, the organic monolayer is decomposed, and the resulting mass loss can be used to quantify the amount of the compound that was attached to the surface. nih.govnih.gov TGA can also be used to quantify the amount of protein that binds to these modified surfaces. nih.govresearchgate.netrsc.orgnih.gov For example, a significant mass loss observed after exposing a mannoside-modified surface to a solution of Concanavalin A provides evidence of the protein binding. nih.govresearchgate.netrsc.orgnih.gov

Future Directions and Emerging Research Avenues

Rational Design of Optimized Alkyl Glycoside Structures for Specific Research Applications

The future of detergent science, particularly for membrane protein research, lies in the rational design of amphiphiles to enhance protein stability and extraction efficiency. nih.govhanyang.ac.kr Conventional detergents are often not ideal for maintaining the native structure of membrane proteins. nih.gov The rational design approach involves systematically modifying the detergent's structure—such as its alkyl chains, head groups, or the spacers connecting them—to optimize its properties for specific applications. nih.govhanyang.ac.kr

One successful strategy involves increasing the alkyl chain density within the micelle's interior. nih.govhanyang.ac.kr This can be achieved by altering the spacer length between alkyl chains or by introducing additional alkyl chains. nih.gov For instance, studies on tandem malonate-derived glucosides (TMGs), which have two alkyl chains and two head groups, have shown that modifying the linker can significantly impact performance. nih.govhanyang.ac.kr Reducing the spacer length or adding another alkyl chain to the linker can create micelles with higher alkyl chain density, which is believed to improve membrane protein stability. nih.gov

Key parameters in this design process include the detergent's hydrophobicity and the hydrophilic-lipophilic balance (HLB). hanyang.ac.kr For example, inserting an additional alkyl chain was found to be a more effective optimization strategy than simply reducing the spacer length between existing chains. nih.gov This approach not only enhances the extraction of membrane proteins but also preserves their integrity over the long term, which is crucial for structural determination. nih.govhanyang.ac.kr The acyl chain length is another critical factor; longer chains can provide a better hydrophobic match for membrane proteins, but shorter chains are often easier to remove during reconstitution into liposomes for techniques like solid-state NMR. acs.org These findings provide a clear basis for the future design of mixed micelles and novel amphiphiles tailored for challenging membrane protein studies. acs.orgresearchgate.net

Table 1: Strategies for Rational Detergent Design

| Design Strategy | Structural Modification | Desired Outcome | Example Class |

|---|---|---|---|

| Increase Alkyl Chain Density | Reduce spacer length between alkyl chains | Enhanced micelle interior density for better protein stability. nih.gov | TMG-Ms nih.govhanyang.ac.kr |

| Increase Alkyl Chain Density | Introduce an additional alkyl chain to the linker | Improved extraction efficiency and long-term protein integrity. nih.gov | TMG-Ps nih.govhanyang.ac.kr |

| Modulate Hydrophobicity | Vary the length of the alkyl acyl chains | Balance between providing a stable hydrophobic environment and ease of removal. acs.org | General Alkyl Glycosides acs.org |

Development of Novel Octyl alpha-D-Mannopyranoside Analogs with Enhanced Biological Activities

Beyond its role as a detergent, octyl α-D-mannopyranoside serves as a valuable scaffold for developing novel, biologically active molecules. Researchers are synthesizing a variety of analogs to probe and modulate biological pathways, particularly in microbiology and glycobiology.

One area of focus is the creation of enzyme substrates and inhibitors. For example, octyl α-D-mannopyranoside has been used as a primer in assays for β-1,2-mannosyltransferases, enzymes crucial for the synthesis of mannogen in Leishmania parasites. plos.orgresearchgate.net This has enabled the screening of compound libraries to find inhibitors of these enzymes, which are potential therapeutic targets. plos.org Similarly, analogs of octyl α-D-mannopyranoside, such as those with modified linkages like 1,2,3-triazoles, have been synthesized and tested as acceptors in mycobacterial mannosyltransferase assays. acs.org While the enzymatic transfer was less efficient compared to natural glycosidic linkages, the study demonstrated that the enzyme could tolerate such modifications, opening a path for creating novel probes and inhibitors. acs.org

Other synthetic modifications include phosphorylation and acylation. Octyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside and its 6'-phosphate and 6'-methyl phosphodiester derivatives have been synthesized as reference standards and substrates to study glycoprotein biosynthesis in Dictyostelium discoideum. nih.gov Furthermore, regioselective acylation of related mannopyranosides has produced esters with significant antifungal properties. doi.org These studies show that attaching different acyl chains (like hexanoyl, caprylic, or lauric chains) can enhance biological activity, providing a basis for developing new antimicrobial agents. doi.org

Integration with High-Throughput Screening Platforms for Detergent and Glycan Research

The simple structure and synthetic tractability of this compound make it an excellent tool for high-throughput screening (HTS) applications. These platforms are essential for rapidly identifying new enzyme inhibitors or optimal conditions for biological assays.

A key application is in the discovery of enzyme inhibitors. An assay using octyl α-D-mannopyranoside as a primer for Leishmania β-1,2-mannosyltransferases was successfully used to screen a library of 44 guanosine monophosphate (GMP)-triazole adducts. plos.org This led to the identification of several effective inhibitors from a relatively small, focused library. plos.org The assay's design, which allows for the easy separation of the octyl-mannoside product, is well-suited for adaptation to a larger HTS format. plos.org

More recently, the development of fluorogenic substrates has further advanced HTS capabilities for glycan-processing enzymes. A fluorogenic disaccharide, 4-methylumbelliferyl α-D-mannopyranosyl-(1→2)-β-D-mannopyranoside (Manα1,2Manβ-4MU), was synthesized to screen for inhibitors of Streptococcus pneumoniae virulence factor SpGH92, an α-mannosidase. nih.gov This substrate enabled an HTS campaign of over 65,000 compounds, identifying a novel inhibitory chemotype. nih.gov Such substrates, which generate a fluorescent signal upon enzymatic cleavage, are ideal for miniaturized, automated screening platforms and can be adapted to study other α-mannosidases, including human enzymes. nih.gov

Advanced Computational Modeling for Predictive Understanding of Glycolipid Behavior

Computational modeling has become an indispensable tool for understanding the molecular behavior of glycolipids like this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide insights that are difficult to obtain through experiments alone. researchgate.netresearchgate.net These methods allow for the prediction of molecular geometry, stability, and intermolecular interactions. researchgate.netresearchgate.net

Studies using DFT have investigated the conformational stability of n-octyl-α-D-mannopyranoside and its β-anomer. researchgate.netresearchgate.net These calculations focus on the influence of the hydroxyl group's orientation at the anomeric carbon (C1) on intramolecular hydrogen bonding. researchgate.netresearchgate.net The number and strength of these hydrogen bonds are directly correlated with the stability of the glycolipid isomers and are believed to play a crucial role in their self-assembly into liquid crystal phases. researchgate.net For instance, analysis has shown that β-anomers can form more intramolecular hydrogen bonds than α-anomers, contributing to their stability. researchgate.net

Computational approaches also help in rationalizing structure-property relationships for designing new glycolipid-based materials. By calculating properties like dipole moments and analyzing molecular electronic potentials, researchers can predict how structural modifications—such as changing the sugar headgroup or the alkyl chain—will affect the self-assembly and liquid crystalline properties of the resulting molecules. These predictive models are vital for moving beyond trial-and-error synthesis and toward the rational design of glycolipids with specific, desired behaviors for applications in materials science and membrane biophysics.

Table 2: Computational Methods in Glycolipid Research

| Computational Method | Subject of Study | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Conformational stability of octyl mannopyranoside anomers | Effect of C1 hydroxyl orientation on intramolecular hydrogen bonds and stability. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Behavior of octyl mannopyranoside in aqueous solution | Confirmation of conformational differences and their relation to mesophase stability. researchgate.net | researchgate.net |

| Atoms in Molecules (AIM) / Natural Bond Orbital (NBO) | Nature of intramolecular hydrogen bonds | Quantification of bond strength and electronic interactions influencing self-assembly. researchgate.net | researchgate.net |

Exploration in Novel Materials Science Related to Self-Assembled Glycolipids

The ability of glycolipids to self-assemble into various ordered structures, such as micelles and liquid crystals, makes them attractive building blocks for novel materials. taylorandfrancis.com This field explores the potential of compounds like this compound and its derivatives in nanotechnology and biotechnology. taylorandfrancis.com Because they are often biodegradable, non-toxic, and derivable from natural resources, glycolipid-based materials are particularly appealing. taylorandfrancis.com

Research in this area focuses on understanding and controlling the thermotropic (temperature-dependent) and lyotropic (concentration- and solvent-dependent) phase behavior of these molecules. taylorandfrancis.com The specific structure of the glycolipid, including the sugar headgroup and the length and branching of the alkyl chain, dictates the type of self-assembled structure it will form. Computational studies support this by showing how subtle changes in molecular structure, such as the difference between glucose and mannose headgroups, can influence intramolecular interactions and, consequently, the macroscopic properties of the material.

Future applications could include the development of drug delivery systems, where active materials are encapsulated within glycolipid structures for sustained release, and the creation of new nanostructured materials with unique optical or electronic properties. The synthesis of novel glycolipids, such as those with triazole linkages or those derived from inexpensive feedstocks like palm kernel oil, is expanding the library of available building blocks for these advanced materials. acs.orgtaylorandfrancis.com Understanding the fundamental principles that govern their self-assembly is the key to unlocking their full potential in materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for octyl alpha-D-mannopyranoside, and how are they optimized for yield and purity?

- Methodological Answer: The synthesis typically involves glycosylation of a mannose derivative with an octyl group. For example, reacting peracetylated mannose with octanol under acid catalysis (e.g., BF₃·Et₂O) to form the glycosidic bond, followed by deprotection via hydrolysis . Optimization includes using anhydrous conditions, controlling temperature (e.g., 0–25°C), and purification via silica gel chromatography. Yield improvements are achieved by stoichiometric excess of the octyl donor and catalytic trimethylsilyl triflate (TMSOTf) .

Q. How is this compound characterized structurally to confirm its configuration and purity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HMQC) confirms the alpha-anomeric configuration and octyl linkage. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) with detection using sulfuric acid or anisaldehyde staining .

Q. What role does this compound play in studying carbohydrate-protein interactions?

- Methodological Answer: As a surfactant, it solubilizes membrane-bound lectins (e.g., concanavalin A) while retaining their carbohydrate-binding activity. Researchers use it in affinity chromatography to purify mannose-specific lectins or in fluorescence polarization assays to measure binding kinetics. Its hydrophobic octyl tail mimics lipid-anchored glycans in biological systems .

Advanced Research Questions

Q. How can researchers design experiments to quantify the binding affinity of this compound to lectins like concanavalin A?

- Methodological Answer: Use isothermal titration calorimetry (ITC) to measure enthalpy changes during binding or surface plasmon resonance (SPR) to determine association/dissociation rates. Fluorescence titration with competitive probes like 4-methylumbelliferyl mannopyranoside can quantify displacement constants. For structural insights, co-crystallize the compound with concanavalin A and solve the structure via X-ray diffraction (resolution ≤2.0 Å) .

Q. What analytical techniques are most effective in resolving contradictions in binding data for this compound across different studies?

- Methodological Answer: Discrepancies often arise from buffer conditions (e.g., Mn²⁺/Ca²⁺ availability for lectins) or protein isoforms. Cross-validate using orthogonal methods:

- Equilibrium dialysis under controlled metal ion concentrations .

- Nuclear magnetic resonance (NMR) saturation transfer difference (STD) to map binding epitopes .

- Molecular dynamics simulations to assess conformational flexibility of the octyl chain in binding pockets .

Q. What methodologies are used to assess the impact of this compound on membrane protein stability in structural biology?

- Methodological Answer: Compare protein stability in detergents (e.g., DDM vs. octyl mannopyranoside) using:

- Thermal shift assays (Sypro Orange dye) to measure melting temperatures.

- Circular dichroism (CD) to monitor secondary structure retention.

- Single-particle cryo-EM to resolve structural integrity at near-atomic resolution. The compound’s mild denaturing properties make it suitable for solubilizing GPCRs without disrupting helical bundles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。